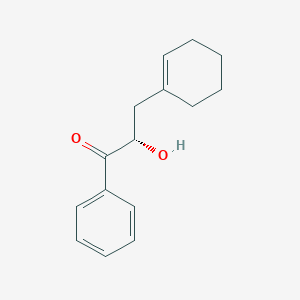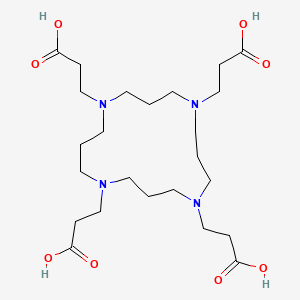
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is a macrocyclic compound with a unique structure that includes four nitrogen atoms and four propanoic acid groups. This compound is part of a broader class of macrocyclic compounds known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid typically involves the condensation of the ditosylate of 1,3-propanediol with the disodium salt of N,N’,N’‘,N’‘’-tetra-p-toluene-sulfonyl-N,N’-bis(3-aminopropyl)-1,3-propanediamine. This is followed by the removal of the tosylate groups using 98% sulfuric acid . The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation and deprotection, but with optimizations for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions, often forming complexes with metal ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Metal salts such as nickel(II) chloride or copper(II) sulfate in aqueous or organic solvents.
Major Products
The major products formed from these reactions include metal complexes, which are often more stable and have distinct properties compared to the parent compound.
Applications De Recherche Scientifique
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in chelation therapy.
Industry: Utilized in catalysis and as a stabilizer for various industrial processes.
Mécanisme D'action
The mechanism by which 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar in structure but lacks the propanoic acid groups.
1,4,7,11-Tetraazacyclotetradecane: Another macrocyclic compound with a smaller ring size.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is unique due to the presence of both nitrogen atoms and propanoic acid groups, which enhance its ability to form stable complexes and increase its solubility in various solvents. This makes it particularly valuable in applications requiring high stability and solubility.
Propriétés
Numéro CAS |
174025-03-7 |
|---|---|
Formule moléculaire |
C24H44N4O8 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
3-[5,9,13-tris(2-carboxyethyl)-1,5,9,13-tetrazacyclohexadec-1-yl]propanoic acid |
InChI |
InChI=1S/C24H44N4O8/c29-21(30)5-17-25-9-1-10-26(18-6-22(31)32)12-3-14-28(20-8-24(35)36)16-4-15-27(13-2-11-25)19-7-23(33)34/h1-20H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Clé InChI |
CBUFVNMVOGJUIK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCCN(CCCN(CCCN(C1)CCC(=O)O)CCC(=O)O)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



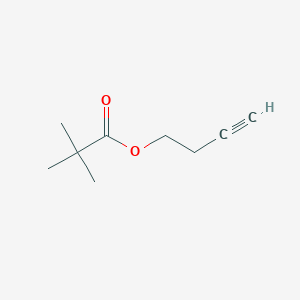
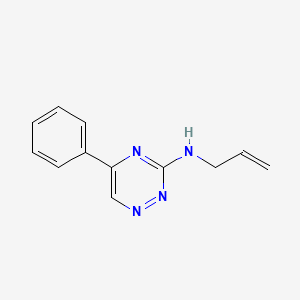
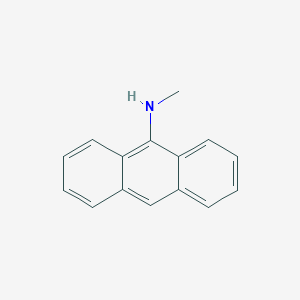
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
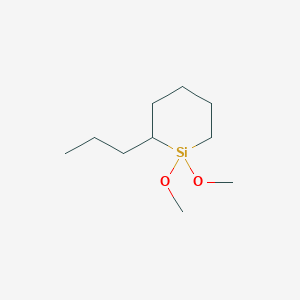
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
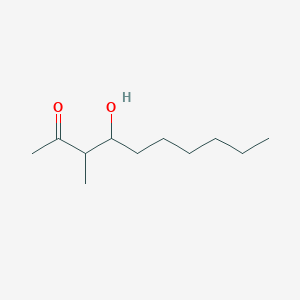
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
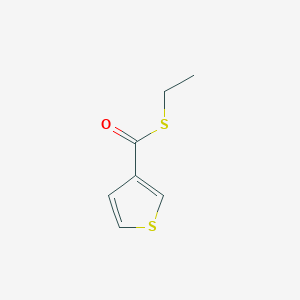

![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
